Cas no 5251-77-4 (3-(aminooxy)propanoic acid hydrochloride)

3-(Aminooxy)propanoic acid hydrochloride is a versatile organic compound featuring both an aminooxy and carboxylic acid functional group, making it valuable for conjugation and bioconjugation applications. The hydrochloride salt enhances its stability and solubility in aqueous solutions, facilitating handling in synthetic and biochemical workflows. Its aminooxy group enables efficient oxime ligation with aldehydes and ketones, while the carboxylic acid allows further derivatization via amide coupling. This dual functionality makes it particularly useful in peptide modification, protein labeling, and polymer chemistry. The compound’s high purity and reactivity ensure reliable performance in controlled reactions, supporting its use in research and industrial settings.
3-(aminooxy)propanoic acid hydrochloride structure
5251-77-4 structure
商品名:3-(aminooxy)propanoic acid hydrochloride
CAS番号:5251-77-4
MF:C3H7NO3.CLH
メガワット:141.55352
MDL:MFCD00154400
CID:359437
PubChem ID:12604317

3-(aminooxy)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 3-(aminooxy)-, hydrochloride
    • 3-aminooxypropanoic acid,hydrochloride
    • 3-Aminooxypropanoic acid hydrochloride
    • SCHEMBL6041751
    • DTXSID70504141
    • AT14539
    • 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1)
    • EN300-120547
    • 3-(Aminooxy)propanoic acid
    • XRRWTXUSRDXCLW-UHFFFAOYSA-N
    • 3-aminooxypropionic acid hydrochloride
    • BS-42521
    • 3-(aminooxy)propanoic acid hcl
    • AKOS026726481
    • 3-(aminooxy)propanoic acid hydrochloride
    • 3-(aminooxy)propanoicacidhydrochloride
    • 3-aminooxypropanoic acid;hydrochloride
    • 5251-77-4
    • MDL: MFCD00154400
    • インチ: InChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
    • InChIKey: XRRWTXUSRDXCLW-UHFFFAOYSA-N
    • ほほえんだ: Cl.NOCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 141.01934
  • どういたいしつりょう: 141.0192708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 63.2
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

  • PSA: 72.55

3-(aminooxy)propanoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120547-0.1g
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92%
0.1g
$232.0 2023-06-08
Enamine
EN300-120547-10.0g
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92%
10g
$2884.0 2023-06-08
Enamine
EN300-120547-0.05g
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92%
0.05g
$155.0 2023-06-08
Aaron
AR0037TG-2.5g
3-Aminooxypropanoic acid hydrochloride
5251-77-4 91%
2.5g
$1834.00 2025-01-21
Enamine
EN300-120547-5000mg
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92.0%
5000mg
$1945.0 2023-10-03
Enamine
EN300-120547-500mg
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92.0%
500mg
$524.0 2023-10-03
Enamine
EN300-120547-10000mg
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92.0%
10000mg
$2884.0 2023-10-03
Aaron
AR0037TG-500mg
3-Aminooxypropanoic acid hydrochloride
5251-77-4 91%
500mg
$746.00 2025-01-21
Enamine
EN300-120547-2500mg
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 92.0%
2500mg
$1315.0 2023-10-03
eNovation Chemicals LLC
Y0995396-5g
3-(aminooxy)propanoic acid hydrochloride
5251-77-4 95%
5g
$1480 2025-03-01

3-(aminooxy)propanoic acid hydrochloride 関連文献

3-(aminooxy)propanoic acid hydrochlorideに関する追加情報

Introduction to 3-(aminooxy)propanoic acid hydrochloride (CAS No. 5251-77-4)

3-(aminooxy)propanoic acid hydrochloride, identified by the chemical compound code CAS No. 5251-77-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic biology. The presence of both an aminooxy functional group and an acidic proton makes it a valuable intermediate in the synthesis of various bioactive molecules.

The aminooxy group, characterized by the -NH-O- moiety, is known for its ability to participate in nucleophilic addition reactions, particularly with carbonyl compounds, forming stable oxime derivatives. This reactivity is highly exploited in the synthesis of peptidomimetics and protease inhibitors, where the aminooxy group can be used to mask or modify reactive sites in peptides. Furthermore, the carboxylic acid moiety in 3-(aminooxy)propanoic acid hydrochloride allows for further derivatization, enabling the creation of esters, amides, and other functionalized compounds that are essential in drug design.

In recent years, research has highlighted the potential of 3-(aminooxy)propanoic acid hydrochloride as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of non-peptide inhibitors targeting enzymes involved in inflammatory pathways. The ability to modify both the amino and carboxyl groups provides chemists with a high degree of flexibility, allowing for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.

One notable application of 3-(aminooxy)propanoic acid hydrochloride is in the field of green chemistry and sustainable drug synthesis. The compound’s reactivity profile enables efficient one-pot reactions that minimize waste and reduce the need for harsh reaction conditions. This aligns with the growing emphasis on environmentally friendly methodologies in pharmaceutical manufacturing. Additionally, its role as a building block in peptide chemistry has been leveraged to develop new strategies for solid-phase peptide synthesis (SPPS), improving yields and purity.

Advances in computational chemistry have further enhanced the utility of 3-(aminooxy)propanoic acid hydrochloride by enabling predictive modeling of its interactions with biological targets. Molecular docking studies have identified promising scaffolds for drug discovery, particularly in oncology and neurodegenerative diseases. The compound’s structural features allow it to mimic natural biomolecules, facilitating the design of molecules that can selectively bind to disease-causing proteins or enzymes.

The synthetic versatility of 3-(aminooxy)propanoic acid hydrochloride has also been explored in the development of chiral drugs. By employing asymmetric synthesis techniques, researchers have been able to produce enantiomerically pure forms of this compound, which are critical for achieving optimal pharmacological effects while minimizing side reactions. This approach underscores the importance of stereochemistry in medicinal chemistry and highlights the compound’s role as a precursor for enantiopure active pharmaceutical ingredients (APIs).

In conclusion, 3-(aminooxy)propanoic acid hydrochloride (CAS No. 5251-77-4) represents a cornerstone in modern pharmaceutical research due to its unique chemical properties and broad applicability. Its ability to serve as a versatile intermediate for synthesizing complex bioactive molecules underscores its significance in drug development. As research continues to uncover new applications and methodologies leveraging this compound, its importance is likely to grow even further, solidifying its place as a fundamental tool in medicinal chemistry and synthetic biology.

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